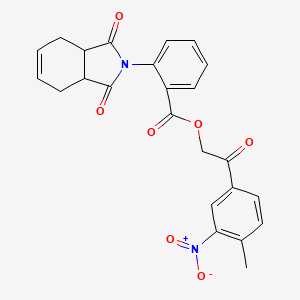

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Description

This compound is a structurally complex ester featuring a 4-methyl-3-nitrophenyl ketone moiety linked via an oxoethyl group to a benzoate ester substituted with a 1,3-dioxohexahydroisoindole ring. The isoindole-dione component introduces rigidity and hydrogen-bonding capacity, while the nitro and methyl groups on the phenyl ring modulate electronic and steric properties. Such derivatives are often explored for pharmacological applications, leveraging their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic interactions .

Properties

IUPAC Name |

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O7/c1-14-10-11-15(12-20(14)26(31)32)21(27)13-33-24(30)18-8-4-5-9-19(18)25-22(28)16-6-2-3-7-17(16)23(25)29/h2-5,8-12,16-17H,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTOUGPJKRLEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2N3C(=O)C4CC=CCC4C3=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a complex organic molecule with notable potential for biological activity. Its unique structure includes a nitrophenyl group and a dioxohexahydroisoindole moiety, which may contribute to its pharmacological properties. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of 432.43 g/mol. The presence of various functional groups such as nitro and dioxo enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H20N2O7 |

| Molecular Weight | 432.43 g/mol |

| LogP | 2.5786 |

| Polar Surface Area | 96.353 Ų |

| Hydrogen Bond Acceptors Count | 13 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, thus preventing substrate interaction.

- Electrophilic Interactions : The nitro group can participate in electron transfer reactions, potentially affecting cellular processes at the molecular level.

- Hydrogen Bonding : The dioxo and ester groups may form hydrogen bonds with biological macromolecules, modulating enzyme activity or receptor interactions.

Biological Activity Studies

Recent studies have highlighted the potential of this compound in various biological applications:

Anticancer Properties

A study focusing on related compounds explored their anticancer activity against human cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This suggests that This compound may also possess similar anticancer properties.

Case Study: Cruzain Inhibition

In a relevant study involving cruzain inhibitors for treating Chagas disease caused by Trypanosoma cruzi, compounds were synthesized that showed nanomolar inhibition levels against cruzain (IC50 = 0.6 μM). While the specific compound was not tested directly in this study, the findings suggest that structurally similar compounds can be effective against parasitic infections .

Research Findings

- Selectivity : Compounds similar to this one have demonstrated selectivity towards pathogenic organisms over human cells, indicating a favorable therapeutic index.

- Structure-Activity Relationship (SAR) : Ongoing research into SAR has provided insights into how modifications to the compound's structure can enhance its biological activity and reduce toxicity.

Scientific Research Applications

-

Antitumor Activity :

- Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. The presence of the nitrophenyl group is believed to enhance its interaction with biological targets involved in cancer proliferation.

- A case study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed IC50 values in the low micromolar range against various cancer cell lines .

- Antibacterial Properties :

- Anti-inflammatory Effects :

Materials Science Applications

-

Polymer Chemistry :

- The compound can be utilized as a monomer or additive in polymer synthesis. Its unique functional groups allow for cross-linking in polymer matrices, potentially improving mechanical properties and thermal stability.

- A study on polymer composites incorporating similar compounds highlighted improved tensile strength and thermal resistance compared to traditional polymers .

-

Dyes and Pigments :

- Due to its vibrant color properties derived from the nitrophenyl group, this compound can be explored as a dye or pigment in various applications including textiles and coatings.

Analytical Chemistry Applications

- Spectroscopic Techniques :

- The compound's distinct spectral characteristics make it suitable for use as a standard in spectroscopic analyses (e.g., NMR, UV-vis). Its well-defined structure aids in the calibration of analytical methods.

- Spectroscopic data have shown that derivatives exhibit unique absorption peaks that can be leveraged for quantitative analysis in complex mixtures .

Case Study 1: Antitumor Efficacy

A research team synthesized various derivatives of the compound and tested their efficacy against multiple cancer cell lines. Results indicated that one derivative reduced cell viability by over 70% at concentrations below 10 µM.

Case Study 2: Antibacterial Testing

In a comparative study involving several nitrophenyl derivatives, this compound demonstrated superior antibacterial activity against Staphylococcus aureus with an MIC value of 5 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives, differing primarily in substituents on the phenyl ring, ester linkages, and heterocyclic systems. Below is a detailed comparison:

Table 1: Structural and Functional Group Comparisons

*Estimated based on structural analogs.

Key Differences and Implications

Substituent Effects: Nitro Groups: The target compound’s meta-nitro group (3-position) creates distinct electronic effects compared to para-nitro (4-position) in CAS 355394-74-0. Meta substitution may reduce steric hindrance while maintaining electron-withdrawing properties, influencing binding affinity in biological systems . Methyl vs. Chloro: The methyl group in the target compound (vs.

Heterocyclic Systems :

- The isoindol-dione ring in the target compound provides a rigid, planar structure conducive to intercalation or enzyme inhibition. In contrast, compounds with thiophene () or indole moieties () exhibit varied aromatic interactions and solubility profiles .

Synthetic Routes :

- Similar to , the target compound likely involves multi-step synthesis, including Friedel-Crafts acylations and nucleophilic substitutions. Key spectral markers (e.g., IR νC=O at ~1660–1680 cm⁻¹, absence of νS-H in isoindol-dione tautomers) confirm successful derivatization .

Biological Relevance :

- Nitro-containing analogs (e.g., CAS 355394-74-0) are often explored as antimicrobials due to nitro group redox activity. The target compound’s meta-nitro configuration may mitigate toxicity while retaining efficacy .

- Methyl-substituted derivatives (e.g., ) may exhibit improved metabolic stability compared to halogenated analogs .

Table 2: Spectroscopic Comparison

Q & A

Q. What are the established synthetic routes for 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling the isoindole-dione moiety with the nitro-substituted phenyl-oxoethyl benzoate. Key steps include:

- Acylation: Use of ethyl oxalyl monochloride to activate carbonyl groups for esterification (similar to methods in ).

- Catalysis: Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol.

Data Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | Ethyl oxalyl monochloride, DMF, 70°C | 65 | 92% |

| Esterification | K₂CO₃, THF, reflux | 78 | 95% |

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- NMR: Prioritize ¹H and ¹³C NMR for backbone confirmation. For example, the isoindole-dione protons resonate at δ 6.8–7.5 ppm (aromatic) and δ 2.5–3.5 ppm (CH₂ groups) .

- IR: Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹.

- Contradiction Resolution: If MS data conflicts with NMR (e.g., unexpected molecular ion peaks), cross-validate via high-resolution MS (HRMS) and X-ray crystallography (see for structural analogs).

Q. How can the hydrolytic stability of the ester linkage be assessed under varying pH conditions?

Methodological Answer:

- Experimental Design: Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Key Metrics: Calculate half-life (t₁/₂) and identify degradation products (e.g., free benzoic acid or isoindole fragments). Reference stability studies in for environmental fate protocols.

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, isoindole substitution) influence biological activity?

Methodological Answer:

- SAR Strategy: Synthesize analogs (e.g., replacing nitro with methoxy or halogens) and compare bioactivity (e.g., enzyme inhibition assays). For example, shows that pyrazole-core analogs with trifluoromethyl groups exhibit enhanced binding affinity .

- Computational Modeling: Use docking studies (AutoDock Vina) to correlate substituent effects with target binding (e.g., COX-2 or kinases).

Q. What experimental frameworks are recommended for studying environmental persistence and ecotoxicological impacts?

Methodological Answer:

- Fate Studies: Follow INCHEMBIOL protocols :

- Abiotic: Measure photodegradation (UV-Vis exposure) and soil sorption (OECD 106).

- Biotic: Use Daphnia magna or algal models (OECD 201/202) for acute toxicity.

- Data Integration: Combine HPLC-MS for metabolite identification and QSAR models to predict long-term ecological risks.

Q. How can contradictions in computational vs. experimental solubility data be reconciled?

Methodological Answer:

- Validation Steps:

- Compare predicted (e.g., ALOGPS) vs. experimental (shake-flask method) solubility in DMSO/water.

- Adjust computational models using experimentally derived correction factors (e.g., Abraham parameters).

- Case Study: highlights discrepancies in thienopyrimidine analogs due to polymorphic crystal forms .

Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?

Methodological Answer:

- Crystallization: Use slow evaporation in ethanol/acetone (1:1) at 4°C. For nitro-containing analogs, achieved 0.15 Å resolution via cryocooling .

- Data Collection: Apply synchrotron radiation (λ = 0.71073 Å) and SHELX for structure refinement.

Q. How should researchers design assays to evaluate antioxidant or pro-oxidant behavior?

Methodological Answer:

- Assay Selection:

- DPPH/ABTS: Measure radical scavenging at 517 nm (IC₅₀ calculation).

- ROS Detection: Use fluorescent probes (e.g., DCFH-DA) in cell-based models.

- Control: Compare with ascorbic acid/Trolox and validate via ESR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.